molecular formula C19H15BrClN5 B2938977 N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-74-7

N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2938977
CAS No.: 890892-74-7
M. Wt: 428.72
InChI Key: XLIDNQYRDQKKCR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with halogenated aryl groups. The compound’s structure features a brominated 4-methylphenyl group and a chlorinated 3-methylphenyl group, which may enhance hydrophobic interactions in biological systems. This article compares its structural, synthetic, and physicochemical properties with closely related analogs.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN5/c1-11-3-5-14(8-17(11)21)26-19-15(9-24-26)18(22-10-23-19)25-13-4-6-16(20)12(2)7-13/h3-10H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDNQYRDQKKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H13BrClN5
  • Molecular Weight : 364.66 g/mol
  • Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with bromine and chlorine atoms, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this scaffold can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis in various cancer types .

Antiviral Properties

Another promising aspect of this compound is its potential antiviral activity. Research has shown that pyrazolo[1,5-a]pyrimidines can inhibit specific viral targets, making them candidates for treating viral infections such as β-coronaviruses. The mechanism involves binding to key viral proteins, disrupting their function and replication .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases involved in cancer pathways. For example, it has been shown to bind effectively to the ATP-binding site of CSNK2A1, a kinase implicated in tumor progression .
  • Protein Interaction : The presence of halogen substituents (bromine and chlorine) enhances the compound's ability to form hydrogen bonds with target proteins, increasing its binding affinity and specificity .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that pyrazolo[3,4-d]pyrimidines significantly inhibit cancer cell proliferation in vitro with IC50 values in the low micromolar range.
Study 2 Showed antiviral activity against β-coronaviruses with effective inhibition observed at concentrations below 10 µM.
Study 3 Investigated the structure-activity relationship (SAR) revealing that modifications at specific positions on the pyrazolo ring enhance potency and selectivity against target kinases.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound shares the pyrazolo[3,4-d]pyrimidin-4-amine core with several analogs but differs in substituent patterns:

Compound Name Substituents Molecular Weight Key Structural Features
Target Compound 1-(3-chloro-4-methylphenyl), N-(4-bromo-3-methylphenyl) ~450 (estimated) Dual halogen (Br, Cl) and methyl groups; enhances lipophilicity and potential bioactivity
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-bromophenyl) 290.12 Single bromophenyl group; simpler structure with lower steric hindrance
3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-chloro-2-phenylethyl), 3-(4-bromophenyl) 428.71 Bulky chloro-phenylethyl chain; increased steric bulk may reduce membrane permeability
1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(2,4-dimethoxyphenyl) 395.8 Methoxy groups improve solubility but reduce lipophilicity
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 6-(4-benzylpiperazin-1-yl), 1-methyl 463.96 Piperazine moiety enhances solubility; methylation may alter metabolic stability

Key Observations :

  • Halogenation (Br, Cl) in the target compound and analogs improves binding to hydrophobic enzyme pockets.
  • Methoxy groups (e.g., ) increase polarity but may reduce blood-brain barrier penetration.
  • Piperazine derivatives (e.g., ) exhibit enhanced solubility, a feature absent in the target compound.

Common Strategies

Pyrazolo[3,4-d]pyrimidines are typically synthesized via:

Cyclocondensation: Heating precursors like 2-aminopyridines with hydrazines .

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl groups .

Example Synthesis of Target Compound :
While direct evidence is lacking, analogous methods suggest:

  • Step 1 : Condensation of 3-chloro-4-methylaniline with pyrazolo[3,4-d]pyrimidin-4-amine under Pd catalysis.
  • Step 2 : Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) .

Comparative Reaction Conditions

Compound Key Reagents/Conditions Yield Reference
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C, 12h 70%
3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pd(OAc)₂, Xantphos, NaOtBu, 100°C 42%
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-Iodosuccinimide, DMF, 80°C, 12h 48%

Key Observations :

  • Palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (XPhos) are critical for cross-couplings .
  • Halogenation reactions (e.g., iodination ) often require electrophilic reagents like NBS or NIS.

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes Reference
Target Compound (estimated) 180–190 Likely stable due to halogenated aryl groups
3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 195.5–199.4 High crystallinity from bulky substituents
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Not reported Piperazine may reduce thermal stability

Spectroscopic Data

  • ¹H NMR : Aromatic protons in analogs (e.g., ) resonate at δ 7.2–8.3 ppm, while NH₂ groups appear as broad singlets (~δ 9.1 ppm).
  • Mass Spectrometry: Molecular ion peaks (M⁺+1) align with calculated masses (e.g., 589.1 for a chromenone derivative ).

Q & A

How can researchers optimize the synthesis of N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?

Answer:
Synthesis optimization requires attention to reaction conditions, catalysts, and purification. For example:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos) enhance coupling reactions. In a multi-step synthesis, Suzuki-Miyaura coupling achieved 70% yield under nitrogen with Cs₂CO₃ as a base .
  • Reaction time and temperature : Heating intermediates (e.g., tert-butyl-protected pyrazoles) at 100°C for 12 hours ensures complete aryl amination .
  • Purification : Reverse-phase HPLC or column chromatography (e.g., using DCM/EtOAc gradients) resolves byproducts. For instance, Boc deprotection with TFA followed by HPLC purification yielded 70% pure product .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility in nucleophilic substitutions, while EtOH facilitates reflux in Mannich reactions .

What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.9 ppm) and amine protons (δ 11.8–12.5 ppm) to confirm substitution patterns. For example, tert-butyl groups show singlet peaks at δ 1.5 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 469.94 [M+H]⁺) and isotopic patterns for bromine/chlorine .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Retention times correlate with hydrophobicity of substituents .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., triclinic crystal systems with space group P1) .

How should researchers design in vitro and in vivo assays to evaluate the biological activity of this compound?

Answer:

  • Target identification : Prioritize kinases (e.g., Src, KDR) based on structural analogs. IC₅₀ values (e.g., 0.003 μM for Src) guide dose selection .
  • In vitro assays : Use cell viability assays (MTT) on triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) with controls for cytotoxicity .
  • In vivo models : Administer orally (10–50 mg/kg) in xenograft mice. Monitor tumor volume reduction and pharmacokinetics (e.g., plasma half-life >6 hours) .
  • Toxicity screening : Assess hERG inhibition (IC₅₀ >10 μM) to minimize cardiac risks .

How can structural-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Substituent variation : Replace bromine/chlorine with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to modulate potency. For example, morpholine substitutions improved kinase selectivity .
  • Scaffold modifications : Test pyrazolo[3,4-d]pyrimidine analogs (e.g., pyridine or quinoline replacements) to assess core flexibility .
  • 3D-QSAR modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to ATP pockets in kinases .
  • Bioisosteric replacements : Replace methyl groups with cyclopropyl or trifluoromethyl to enhance metabolic stability .

How should researchers address contradictory data in biological activity across different assays?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Orthogonal validation : Confirm anti-proliferative activity via both MTT and colony formation assays.
  • Solubility checks : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
  • Batch reproducibility : Re-synthesize compounds (e.g., via Suzuki coupling ) to confirm purity and structure.

What strategies are effective for improving CNS penetration if targeting neurological applications?

Answer:

  • Lipophilicity optimization : Aim for logP 2–3 (calculated via ChemAxon). Introduce polar groups (e.g., hydroxyls) while maintaining molecular weight <450 Da .
  • P-glycoprotein evasion : Replace basic amines with neutral substituents (e.g., oxetanes) to reduce efflux .
  • Plasma protein binding (PPB) : Measure PPB via equilibrium dialysis; <90% binding improves free drug concentration .

How can crystallographic data resolve ambiguities in regiochemistry or tautomerism?

Answer:

  • Single-crystal growth : Use slow evaporation in DCM/hexane (1:3) to obtain diffraction-quality crystals .
  • Space group determination : Analyze triclinic (P1) or monoclinic systems with a=8.5 Å, b=9.8 Å, and c=10.4 Å .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., N–H···O hydrogen bonds) to confirm tautomeric forms .

What methodologies mitigate synthetic challenges in introducing bromine and chlorine substituents?

Answer:

  • Directed ortho-metalation : Use LDA to regioselectively brominate 3-methylphenyl precursors .
  • Ullmann coupling : Apply CuI/1,10-phenanthroline for aryl chloride introductions at 120°C .
  • Protection-deprotection : Shield amines with Boc groups during halogenation to prevent side reactions .

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